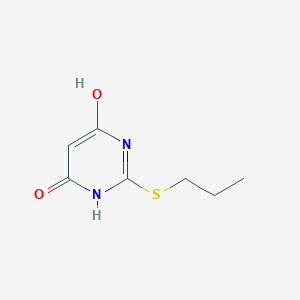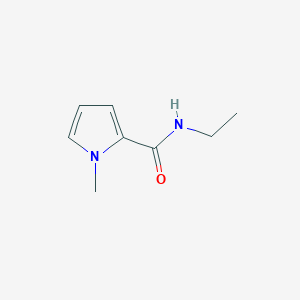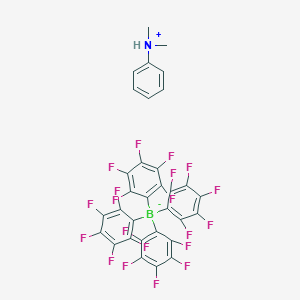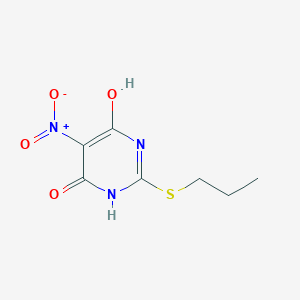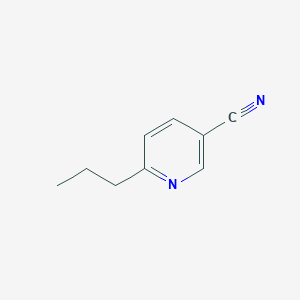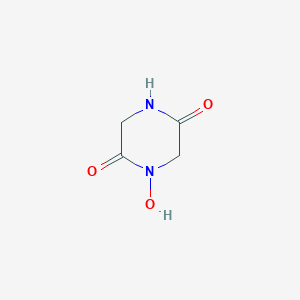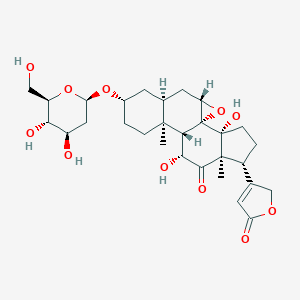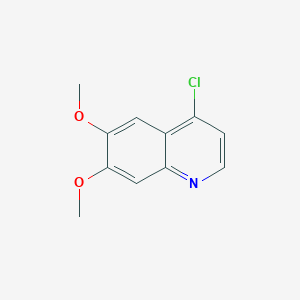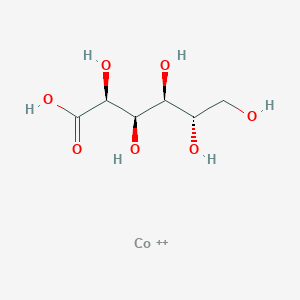
Kobalt(II)-gluconat-Hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II) gluconate hydrate is an organometallic compound with the chemical formula C₁₂H₂₂CoO₁₄·xH₂O. It is a cobalt salt of gluconic acid and is commonly used in various scientific and industrial applications. The compound is known for its distinctive properties, including its ability to form complexes with other molecules, making it valuable in research and industrial processes .
Wissenschaftliche Forschungsanwendungen
Cobalt(II) gluconate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its role in enzyme function and as a trace element in biological systems.
Medicine: Explored for its potential use in treating cobalt deficiency and as a component in vitamin B12 supplements.
Industry: Utilized in the production of cobalt-based pigments, batteries, and electroplating processes
Wirkmechanismus
Biochemical Pathways
Cobalt, an essential trace element, is known to be involved in various biochemical processes, including the functioning of certain enzymes and the synthesis of vitamin B12 .
Result of Action
As a source of cobalt, it may contribute to the functioning of certain enzymes and the synthesis of vitamin B12 .
Biochemische Analyse
Biochemical Properties
Cobalt is a known component of vitamin B12, which plays a crucial role in the normal functioning of the brain and nervous system, and the formation of blood .
Cellular Effects
Cobalt ions are considered genotoxic under in vitro and in vivo conditions .
Molecular Mechanism
Cobalt ions are known to interact with DNA and proteins, potentially leading to genotoxic effects .
Temporal Effects in Laboratory Settings
Cobalt compounds are known to have genotoxic effects, which could potentially lead to long-term changes in cellular function .
Dosage Effects in Animal Models
Cobalt compounds are known to have genotoxic effects, which could potentially lead to adverse effects at high doses .
Metabolic Pathways
Cobalt(II) gluconate hydrate may be involved in the metabolic pathways related to the metabolism of cobalt, a component of vitamin B12
Transport and Distribution
Cobalt ions are known to interact with various biomolecules, which could potentially influence its localization or accumulation .
Subcellular Localization
Cobalt ions are known to interact with various biomolecules, which could potentially influence its activity or function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt(II) gluconate hydrate can be synthesized by reacting cobalt carbonate or cobalt hydroxide with gluconic acid. The reaction typically occurs in an aqueous solution at elevated temperatures ranging from 70°C to 100°C. The resulting solution is then crystallized, dried, and crushed to obtain the final product .
Industrial Production Methods: In industrial settings, cobalt(II) gluconate hydrate is produced by reacting cobalt sulfate with sodium gluconate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The mixture is then filtered, and the filtrate is evaporated to obtain the crystalline form of cobalt(II) gluconate hydrate .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt(II) gluconate hydrate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal using reducing agents such as hydrogen gas.
Substitution: The gluconate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or ethylenediamine under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt metal.
Substitution: Various cobalt complexes with different ligands.
Vergleich Mit ähnlichen Verbindungen
- Cobalt(II) chloride
- Cobalt(II) sulfate
- Cobalt(II) acetate
Eigenschaften
CAS-Nummer |
71957-08-9 |
|---|---|
Molekularformel |
C12H24CoO14 |
Molekulargewicht |
451.24 g/mol |
IUPAC-Name |
cobalt;2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13); |
InChI-Schlüssel |
KLNIVNDBTBHKQF-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co+2] |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Co] |
Kanonische SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co] |
Key on ui other cas no. |
71957-08-9 |
Piktogramme |
Irritant |
Synonyme |
D-Gluconic Acid Cobalt Complex; Cobalt(2+) Gluconate; Cobalt(II) Gluconate; bis(D-Gluconato-O1,O2)-(T-4)-cobalt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B44190.png)
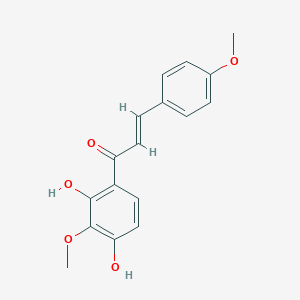
![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)

